molecular formula C18H21ClN2O3S B6476393 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640884-78-0

4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6476393
CAS No.: 2640884-78-0
M. Wt: 380.9 g/mol
InChI Key: SFPMPNKFKFVHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a chlorobenzenesulfonyl group, and a methoxypyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the sulfonyl group.

    Introduction of the Chlorobenzenesulfonyl Group: The piperidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperidine.

    Methoxypyridine Coupling: The final step involves the coupling of the sulfonylated piperidine with 3-methylpyridine-4-methanol under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]formyl}-3-methylpyridine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has been studied for its potential as a pharmacological agent. Its interactions with various biological targets suggest it could be useful in the development of new drugs.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, offering possibilities for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity to certain proteins, while the piperidine and pyridine moieties can interact with different active sites, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-{[1-(2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Uniqueness

Compared to similar compounds, 4-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to the presence of the chlorine atom in the benzenesulfonyl group. This chlorine atom can influence the compound’s reactivity and binding properties, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

4-[[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPMPNKFKFVHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.